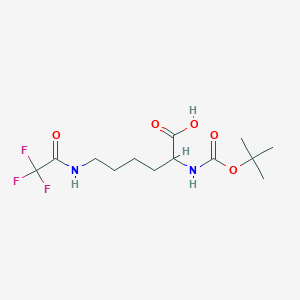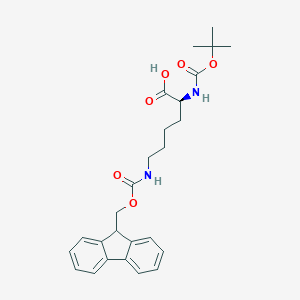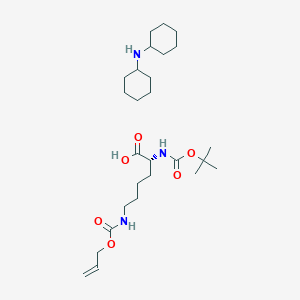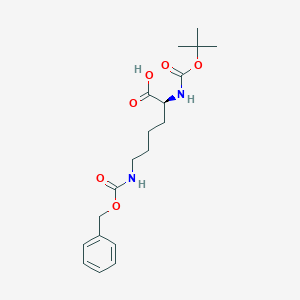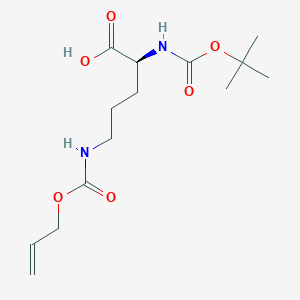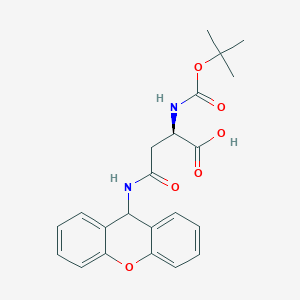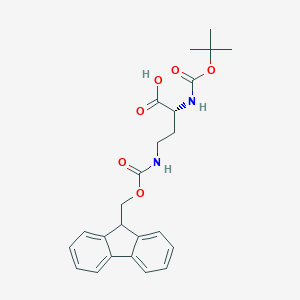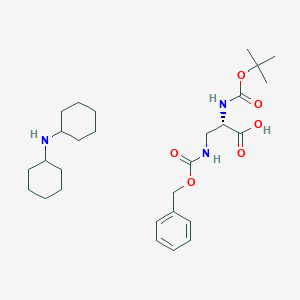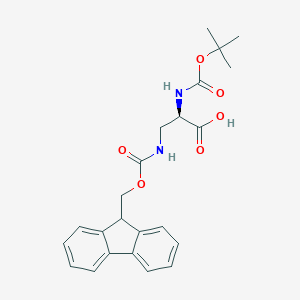
Fmoc-Lys(Fmoc)-OH
Vue d'ensemble
Description
Fmoc-Lys(Fmoc)-OH, also known as Nα-Fmoc-Nε-Fmoc-L-lysine, is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecular formula of Fmoc-Lys(Fmoc)-OH is C36H34N2O6, and its molecular weight is 590.7 g/mol .
Synthesis Analysis
The synthesis of Fmoc-Lys(Fmoc)-OH involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimde in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester. The resulting active ester is then reacted with Fmoc-Lys-OH without purification .
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Fmoc)-OH is characterized by the presence of two Fmoc groups attached to the alpha and epsilon amino groups of lysine . The InChI key for Fmoc-Lys(Fmoc)-OH is BMJRTKDVFXYEFS-XIFFEERXSA-N .
Chemical Reactions Analysis
Fmoc-Lys(Fmoc)-OH is used in the synthesis of various peptides and proteins. It undergoes reactions typical of Fmoc-protected amino acids, such as deprotection under basic conditions .
Physical And Chemical Properties Analysis
Fmoc-Lys(Fmoc)-OH is a solid compound. It has a molar refractivity of 126.3±0.3 cm^3, a polar surface area of 114 Å^2, and a polarizability of 50.1±0.5 x 10^-24 cm^3 . It forms supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators .
Applications De Recherche Scientifique
Hydrogel Formation and Biomedical Applications
Fmoc-Lys(Fmoc)-OH derivatives have been utilized in the formation of self-supporting hydrogels. These hydrogels can serve as extracellular matrices, which are crucial for various biomedical applications such as cytotoxicity assays and cell adhesion studies. The ability of these hydrogels to form β-sheet structures with an antiparallel orientation of the β-strands is particularly important for mimicking natural tissue environments .
Peptide Synthesis
The compound is used in solution-phase Fmoc-based peptide synthesis, which is a method for creating DNA-encoded chemical libraries. This process involves protecting group strategies and specific reaction conditions to ensure the successful synthesis of peptides .
3. Fluorescence Resonance Energy Transfer (FRET) Substrates Fmoc-Lys(Fmoc)-OH is incorporated into the sequence of tri-helical peptide (THP) substrates that are used in FRET studies. These studies are essential for understanding molecular interactions and can be applied in various fields including biochemistry and molecular biology .
4. Synthesis of Site-Specifically Lysine Monomethylated Peptides The compound is also used in the concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine, which is applied in the synthesis of site-specifically lysine monomethylated peptides. This has implications for research into post-translational modifications of proteins .
Mécanisme D'action
Target of Action
Fmoc-Lysine(Fmoc)-OH, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-N-epsilon-(9-fluorenylmethoxycarbonyl)-L-lysine, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains where it is incorporated during the synthesis process .
Mode of Action
Fmoc-Lysine(Fmoc)-OH interacts with its targets through the process of solid-phase peptide synthesis (SPPS). In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the peptide chain . The Fmoc group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended . This process is repeated until the desired peptide sequence is achieved .
Biochemical Pathways
The incorporation of Fmoc-Lysine(Fmoc)-OH into peptide chains affects the self-assembly features of the resulting peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, influencing the structure and function of the peptides . These peptides can then participate in various biochemical pathways, depending on their specific sequences and structures .
Pharmacokinetics
The pharmacokinetics of Fmoc-Lysine(Fmoc)-OH are largely determined by the properties of the peptides in which they are incorporated. The absorption, distribution, metabolism, and excretion (ADME) of these peptides can vary widely, depending on factors such as their size, charge, hydrophobicity, and the presence of specific transport mechanisms
Result of Action
The incorporation of Fmoc-Lysine(Fmoc)-OH into peptides can result in a variety of molecular and cellular effects. For example, peptides synthesized using Fmoc-Lysine(Fmoc)-OH have been found to possess antimicrobial properties specific to Gram-positive bacteria . The exact effects can depend on the specific sequence and structure of the peptide, as well as the cellular context .
Action Environment
The action, efficacy, and stability of Fmoc-Lysine(Fmoc)-OH can be influenced by various environmental factors. For instance, the efficiency of the Fmoc deprotection process can be affected by the concentration of the secondary amine used for cleavage . Additionally, factors such as temperature, pH, and solvent conditions can influence the self-assembly and function of the resulting peptides
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549391 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Fmoc)-OH | |
CAS RN |
78081-87-5 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-Lysine(IP/Boc) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Fmoc-Lys(Fmoc)-OH in scientific research?
A1: Fmoc-Lys(Fmoc)-OH is primarily used in SPPS for synthesizing peptides and peptidomimetics. [, , ] This includes:
- Creating branched peptides: The presence of two Fmoc-protected amino groups allows for the synthesis of branched peptides with defined structures. These branched peptides can be used to mimic protein structures, like β-sheets, or create multivalent ligands for enhanced binding. [, ]
- Developing dendrimers: Fmoc-Lys(Fmoc)-OH serves as a branching unit in the synthesis of dendrimers, highly branched macromolecules with potential applications in drug delivery and material science. []
- Synthesizing multiple antigenic peptides (MAPs): MAPs, synthesized using Fmoc-Lys(Fmoc)-OH, present multiple copies of an epitope on a branched lysine core, enhancing immunogenicity and proving useful in developing diagnostics. []
Q2: How does the structure of Fmoc-Lys(Fmoc)-OH contribute to its role in peptide synthesis?
A2: The structure of Fmoc-Lys(Fmoc)-OH is crucial for its function in SPPS:
- Orthogonal Protection: The Fmoc groups are labile under basic conditions, allowing for their removal without affecting other protecting groups potentially present in the peptide synthesis. This "orthogonality" is essential for controlled and stepwise amino acid coupling during SPPS. []
- Branching Point: The ε-amino group of lysine, protected by an Fmoc group, acts as a branching point. This allows for the synthesis of peptides that are not linear, enabling the creation of more complex structures like cyclic peptides, dendrimers, and MAPs. [, , ]
Q3: What are the advantages of using Fmoc-Lys(Fmoc)-OH over other lysine derivatives in peptide synthesis?
A3: Some key advantages include:
Q4: What analytical techniques are commonly used to characterize Fmoc-Lys(Fmoc)-OH and peptides synthesized using it?
A4: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural characterization and studying the dynamics of peptides. []
- Mass Spectrometry (MS): To determine the molecular weight and purity of the synthesized peptides. [, ]
- High-Performance Liquid Chromatography (HPLC): For purification and analysis of the synthesized peptides. []
- Fourier Transform Infrared (FTIR) Spectroscopy: To identify functional groups and study intermolecular interactions. [, ]
- Scanning Electron Microscopy (SEM): To examine the morphology of materials incorporating the synthesized peptides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



